Cas no 1210488-27-9 (N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide)

N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazole-oxadiazole core linked to a thiophene acetamide moiety. Its structural complexity offers potential for diverse reactivity and binding interactions, making it a candidate for pharmaceutical or agrochemical applications. The presence of both oxadiazole and pyrazole rings may confer metabolic stability and selective bioactivity, while the thiophene group enhances electronic properties. This compound is suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies.
N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide structure
1210488-27-9 structure
Product Name:N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide
CAS No:1210488-27-9
MF:C14H15N5O2S
MW:317.366200685501
CID:6372702
PubChem ID:45528604
Update Time:2025-05-26

N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide
    • N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
    • 1210488-27-9
    • N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
    • AKOS024492936
    • N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide
    • F5036-0563
    • Inchi: 1S/C14H15N5O2S/c1-9(2)19-6-5-11(18-19)13-16-17-14(21-13)15-12(20)8-10-4-3-7-22-10/h3-7,9H,8H2,1-2H3,(H,15,17,20)
    • InChI Key: HKCWDRNBTFDNAB-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2C=CN(C(C)C)N=2)O1)(=O)CC1SC=CC=1

Computed Properties

  • Exact Mass: 317.09464591g/mol
  • Monoisotopic Mass: 317.09464591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 114Ų

N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide Pricemore >>

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Additional information on N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide

N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide (CAS No. 1210488-27-9): An Overview

N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide (CAS No. 1210488-27-9) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. This article provides a comprehensive overview of the compound, including its chemical structure, physical properties, and recent advancements in its research and applications.

The chemical structure of N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide is composed of a 1,3,4-thiadiazole ring fused with a pyrazole moiety and a thiophene substituent. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The pyrazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, while the thiophene substituent contributes to the compound's lipophilicity and overall stability.

In terms of physical properties, N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-y)acetamide is a solid at room temperature with a melting point ranging from 160°C to 165°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for use in various experimental settings, including in vitro assays and animal models.

Recent research has focused on the potential therapeutic applications of N-{5-[1-(propan-2-y)-1H-pyrazol]-3-y}-1,3,4-thiadiazol--y}-acetamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, research has explored the potential of N-{5-[1-(propan--y)-1H-pyrazol]-3-y}-1,3,-thiadiazol--y}-acetamide as an anticancer agent. A study published in the European Journal of Medicinal Chemistry reported that the compound exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549) cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by targeting key signaling molecules such as Akt and ERK.

The pharmacokinetic properties of N-{5-[1-(propan--y)-1H-pyrazol]-3-y}-,-thiadiazol--y}-acetamide have also been investigated to assess its suitability for therapeutic use. Preclinical studies have shown that the compound has favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These characteristics are crucial for ensuring sustained therapeutic effects and minimizing dosing frequency.

In conclusion, N-{5-[1-(propan--y)-1H-pyrazol]-3-y}-,-thiadiazol--y}-acetamide (CAS No. 1210488--9) is a promising compound with diverse applications in chemical and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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